BMS-690514

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Chemical Properties:

Potential Role in Drug Metabolism:

- The NCATS page also suggests this compound might be a metabolite of BMS-690514. Metabolites are compounds formed by the body as it breaks down drugs. This information can be found by searching for "5-(((3R,4R)-4-AMINO-3-HYDROXY-1-PIPERIDINYL)METHYL)-4-((3-METHOXYPHENYL)AMINO)PYRROLO(2,1-F)(1,2,4)TRIAZIN-7-OL" which is another name for the compound. Inxight Drugs:

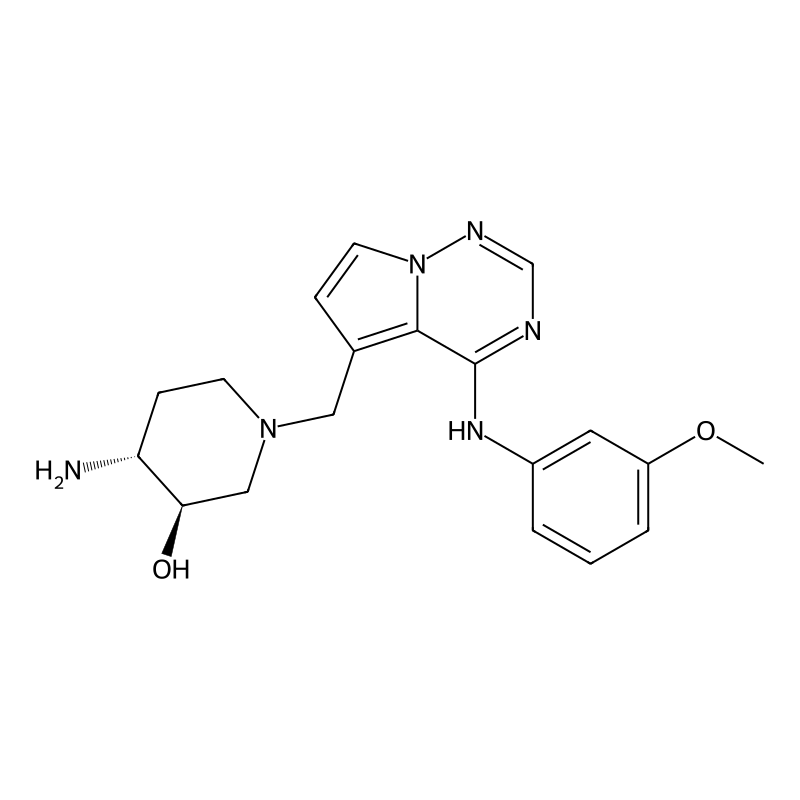

BMS-690514 is a small molecule compound classified as a reversible inhibitor of several receptor tyrosine kinases, specifically targeting the epidermal growth factor receptor, human epidermal growth factor receptor 2, human epidermal growth factor receptor 4, and vascular endothelial growth factor receptors 1 through 3. Its chemical structure is represented by the formula and it is characterized by a pyrrolo[2,1-f][1,2,4]triazine core structure. BMS-690514 has been primarily investigated for its potential therapeutic applications in treating various cancers, including non-small-cell lung cancer and metastatic breast cancer .

BMS-690514 undergoes extensive metabolic transformations in the human body. Upon administration, it is metabolized through multiple oxidation reactions and direct glucuronidation. Key metabolites include hydroxylated rearrangement products and various glucuronide conjugates. Notably, less than 28% of the administered dose is recovered as the parent compound in excreta, indicating significant metabolic processing .

BMS-690514 exhibits potent anti-tumoral activity by inhibiting key signaling pathways involved in tumor growth and angiogenesis. In preclinical studies, it has shown efficacy against non-small-cell lung cancer cell lines both as a monotherapy and in combination with ionizing radiation. The compound has demonstrated the ability to inhibit tumor growth in xenograft models, particularly those harboring specific mutations associated with resistance to other therapies .

The synthesis of BMS-690514 involves several steps that create its complex pyrrolo[2,1-f][1,2,4]triazine structure. While specific synthetic routes are proprietary to Bristol-Myers Squibb, general methods for synthesizing similar compounds often include multi-step organic reactions involving condensation and cyclization processes. The synthesis typically requires careful control of reaction conditions to ensure the desired stereochemistry and yield .

Interaction studies have indicated that BMS-690514 can enhance the efficacy of radiotherapy in specific contexts. For instance, sequential administration of BMS-690514 with radiation has shown improved anti-tumor effects compared to radiation alone in xenograft models. These studies suggest that BMS-690514 may modulate tumor vasculature and improve treatment outcomes when used strategically with other therapeutic modalities .

BMS-690514 shares structural and functional similarities with several other compounds that target receptor tyrosine kinases. Below is a comparison highlighting its uniqueness:

| Compound Name | Target Receptors | Unique Features |

|---|---|---|

| Gefitinib | Epidermal Growth Factor Receptor | First-in-class inhibitor; FDA approved |

| Erlotinib | Epidermal Growth Factor Receptor | Approved for non-small-cell lung cancer |

| Lapatinib | HER2 | Dual action against HER2 and EGFR |

| Afatinib | Epidermal Growth Factor Receptor | Irreversible inhibitor with broader targets |

| Sorafenib | Vascular Endothelial Growth Factor | Multi-targeted kinase inhibitor |

BMS-690514 is unique due to its dual inhibition of both vascular endothelial growth factor receptors and epidermal growth factor receptors, which may provide a more comprehensive approach to disrupting tumor growth and angiogenesis compared to single-target inhibitors like gefitinib or erlotinib .

Physical State and Appearance

BMS-690514 exists as a solid crystalline compound under standard laboratory conditions [1] [2] [3]. The compound presents as an off-white to white powder with consistent physical properties across different commercial preparations [2]. The solid-state nature of BMS-690514 contributes to its stability during storage and facilitates its formulation for pharmaceutical applications. The crystalline structure provides suitable handling characteristics and maintains chemical integrity under appropriate storage conditions.

Melting Point and Thermal Properties

While specific melting point data for BMS-690514 was not extensively documented in the available literature, the compound demonstrates thermal stability characteristics typical of pyrrolotriazine derivatives. The thermal properties are influenced by the rigid heterocyclic core structure and the presence of multiple nitrogen atoms within the molecular framework [4] [5]. The compound maintains structural integrity under standard storage conditions, requiring protection from elevated temperatures to prevent thermal degradation.

Solubility Parameters

BMS-690514 exhibits excellent solubility in dimethyl sulfoxide, achieving concentrations of at least 25 milligrams per milliliter, equivalent to 67.86 millimolar concentration [2] [3]. This high solubility in dimethyl sulfoxide reflects the compound's polar nature and its ability to form hydrogen bonds with polar aprotic solvents. The compound demonstrates limited solubility in aqueous systems, consistent with its moderate lipophilicity and the presence of both hydrophobic aromatic regions and hydrophilic functional groups within its structure.

Chemical Properties

Stability Profile

BMS-690514 demonstrates good chemical stability under appropriate storage conditions, maintaining integrity when stored at negative twenty degrees Celsius for long-term preservation or at four degrees Celsius for short-term use [3]. The compound exhibits extensive metabolic transformation in biological systems, undergoing metabolism through multiple pathways including cytochrome P450-mediated oxidation and direct glucuronidation [6] [7]. The stability profile indicates that less than twenty-eight percent of the administered dose is recovered as the parent compound in excreta, demonstrating significant metabolic processing in vivo.

Reactivity Patterns

The chemical reactivity of BMS-690514 is characterized by its susceptibility to cytochrome P450-mediated oxidation, particularly through CYP2D6 and CYP3A4 enzyme systems [6] [7]. The compound undergoes unusual metabolic rearrangement reactions, including P450-mediated conversion of the pyrrolotriazine moiety to hydroxypyridotriazine derivatives through zwitterionic intermediates [6]. These transformations involve ring-opening reactions followed by cyclization processes that demonstrate the compound's propensity for structural rearrangement under oxidative conditions.

Chemical Behavior Under Various Conditions

BMS-690514 exhibits pH-dependent stability and maintains its chemical structure under physiological conditions. The compound demonstrates good permeability characteristics across biological membranes, with intermediate permeability in Caco-2 cell assays and moderate potential as a P-glycoprotein substrate [8] [7]. The blood-brain barrier permeability of BMS-690514 is notable, with a brain-to-plasma ratio of approximately one, indicating effective central nervous system penetration [9] [7]. Under acidic or basic conditions, the compound may undergo protonation or deprotonation at nitrogen centers, affecting its solubility and membrane permeability characteristics.

Spectroscopic Properties

Ultraviolet-Visible Spectroscopy

While specific ultraviolet-visible spectroscopic data for BMS-690514 were not extensively detailed in the available literature, the compound's chromophoric system suggests characteristic absorption patterns. The pyrrolotriazine core structure, combined with the methoxyphenylamine substituent, creates an extended conjugated system that would exhibit absorption in the ultraviolet region. The presence of aromatic rings and nitrogen-containing heterocycles typically produces absorption bands in the 250-350 nanometer range, characteristic of π-π* and n-π* electronic transitions.

Nuclear Magnetic Resonance Spectral Characteristics

The nuclear magnetic resonance spectroscopic properties of BMS-690514 reflect its complex molecular structure containing multiple distinct proton and carbon environments. The compound contains nineteen carbon atoms and twenty-four hydrogen atoms, creating a characteristic spectral fingerprint [4] [5] [10] [9]. The pyrrolotriazine core contributes distinct aromatic proton signals, while the piperidine ring system provides characteristic aliphatic resonances. The methoxy group appears as a sharp singlet in proton nuclear magnetic resonance spectra, and the amino and hydroxyl functional groups contribute exchangeable proton signals that may be influenced by solvent and temperature conditions.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of BMS-690514 reveals characteristic fragmentation patterns consistent with its molecular structure. The molecular ion peak appears at mass-to-charge ratio 368, corresponding to the molecular weight of the compound [4] [5] [10] [9]. Fragmentation studies demonstrate typical losses associated with the piperidine substituent and the pyrrolotriazine core structure. The compound exhibits specific fragmentation pathways that can be utilized for identification and quantification purposes in analytical applications. The mass spectrometric behavior is influenced by the ionization method employed, with electrospray ionization typically producing protonated molecular ions and characteristic fragment ions resulting from cleavage of the methylene linker and loss of functional groups.

| Property Category | Parameter | Value | Units |

|---|---|---|---|

| Molecular Properties | Molecular Formula | C₁₉H₂₄N₆O₂ | - |

| Molecular Weight | 368.43 | g/mol | |

| Topological Polar Surface Area | 100.94 | Ų | |

| XLogP | 1.79 | - | |

| Physical Properties | Physical State | Solid | - |

| Appearance | Off-white powder | - | |

| Hydrogen Bond Donors | 3 | - | |

| Rotatable Bonds | 5 | - | |

| Solubility Properties | DMSO Solubility | ≥25 | mg/mL |

| DMSO Molarity | 67.86 | mM | |

| Stereochemical Properties | Defined Stereocenters | 2 | - |

| Stereochemistry | Absolute | - | |

| Charge | 0 | - |

Pyrrolotriazine Core Synthesis

The construction of the pyrrolo[2,1-f] [1] [2] [3]triazine nucleus represents the most critical aspect of BMS-690514 synthesis. The key transformations involve a selective carbon-alkylation of an oxalacetate salt with a hydrazonyl bromide to form a 2-hydrazonoethyl-3-oxosuccinate intermediate [3] [6]. This is followed by cyclodehydration to generate an aminopyrrole intermediate. Subsequent deprotection and condensation with formamidine afford the complete pyrrolotriazine scaffold [3] [6].

The synthetic approach employs a multi-step sequence beginning with the formation of the pyrrole ring through cyclodehydration reactions. The process requires careful control of reaction conditions to ensure proper regioselectivity and minimize side product formation [3] [6]. The pyrrolotriazine core was specifically designed to yield potent and selective inhibitors of receptor tyrosine kinases, particularly those of the human epidermal growth factor receptor family and vascular endothelial growth factor receptor 2 [7].

Stereoselective Synthetic Approaches

The synthesis of BMS-690514 requires precise control of stereochemistry, particularly at the piperidine ring where the (3R,4R) configuration is essential for biological activity [8] [9]. The stereoselective synthesis involves the use of a suitably protected (3R,4R)-4-aminopiperidin-3-ol as a key building block. This chiral intermediate is prepared through established asymmetric methodologies that ensure the correct absolute configuration [9].

The convergent synthetic route involves alkylation of the protected piperidine derivative with the triethyl(alkyl)ammonium salt of a functionalized pyrrolotriazine intermediate, followed by deprotection to provide BMS-690514 as the crystalline free base [8] [9]. This approach allows for efficient incorporation of the stereochemical requirements while maintaining scalability for larger production runs.

Late-stage Functionalization Strategies

Late-stage functionalization approaches in BMS-690514 synthesis focus on the introduction of the methoxyphenyl amine substituent onto the pyrrolotriazine core. This transformation typically occurs through nucleophilic aromatic substitution reactions where 3-methoxyaniline reacts with an appropriately activated pyrrolotriazine intermediate [3] [6].

The timing of this functionalization step is critical for overall synthetic efficiency. By incorporating the aniline moiety at a later stage, the synthesis avoids potential complications that could arise from protecting group strategies or incompatible reaction conditions during earlier steps. This approach also allows for the preparation of structural analogues by substituting different aniline derivatives at this late stage [9].

Process Development

Scalable Synthesis Considerations

The development of a scalable synthesis for BMS-690514 required significant process optimization to address safety, efficiency, and economic considerations. The evolution from first-generation to second-generation processes demonstrated substantial improvements in overall efficiency [9]. The first-generation route involved seven steps with three isolations and twenty-six operations, achieving 22% overall yield. In contrast, the second-generation process was streamlined to five steps with two isolations and ten operations, achieving 29% overall yield while reducing costs by 60% [9].

Critical considerations for scale-up included solvent selection, temperature control, and reaction monitoring. The use of N-methylpyrrolidinone as a solvent was found to produce approximately 1 liquid chromatography area percent of Friedel-Crafts-derived impurities, compared to dichloromethane which produced approximately 12 liquid chromatography area percent of the same impurity [8]. This solvent optimization was crucial for maintaining product quality at larger scales.

Critical Reaction Parameters

Temperature control represents one of the most critical parameters in BMS-690514 synthesis. The cyclodehydration reactions require elevated temperatures, typically ranging from room temperature to reflux conditions, depending on the specific transformation [3] [6]. Precise temperature control is essential to prevent decomposition of sensitive intermediates while ensuring complete conversion.

Reaction monitoring through in-process analytical techniques proved essential for consistent results. The implementation of internal Raman probes rather than high-performance liquid chromatography sampling at set time intervals allowed for real-time monitoring of reaction endpoints [8]. This approach minimized the formation of unwanted impurities by stopping reactions at optimal conversion points.

Atmosphere control also proved critical, particularly for reactions involving the pyrrolotriazine core. The use of nitrogen blanketing instead of nitrogen sweeping prevented the loss of volatile components such as acetonitrile and triethylamine, which form low-boiling azeotropes [8].

Purification Techniques

Purification strategies for BMS-690514 and its intermediates employ a combination of crystallization and chromatographic techniques. The final product is isolated as a crystalline free base, which provides advantages in terms of purity, stability, and handling characteristics [8] [9].

Crystallization conditions were carefully optimized to ensure high purity while maintaining acceptable yields. The process involves controlled precipitation from appropriate solvent systems, with temperature and concentration parameters optimized for each specific intermediate [9].

Carbon treatment during purification requires careful timing to avoid unwanted side reactions. Carbon treatment after formation of certain intermediates can result in approximately 5% protective group deprotection even at room temperature, necessitating implementation of carbon treatment during earlier processing stages when required [8].

Structural Analogues and Derivatives

Structure Modification Strategies

Structure modification strategies for BMS-690514 analogues focus on systematic variation of key structural elements while maintaining the essential pyrrolotriazine core. The primary modification sites include the aniline substituent, the piperidine ring substitution pattern, and potential modifications to the pyrrolotriazine nucleus itself [3] [6].

The methoxyphenyl amine moiety represents a key site for structural optimization. Systematic replacement with various substituted anilines allows for exploration of structure-activity relationships while maintaining the overall synthetic accessibility [3] [6]. This approach has led to the identification of numerous analogues with varying potency profiles against different kinase targets.

Modifications to the piperidine ring system have also been explored, including changes to the hydroxyl group positioning and amino group substitution. These modifications require careful consideration of stereochemical constraints and synthetic feasibility [9].

Synthetic Libraries and Combinatorial Approaches

The development of synthetic libraries around the BMS-690514 scaffold employs combinatorial chemistry principles to generate diverse analogues efficiently. The modular nature of the synthetic route facilitates the preparation of focused libraries by varying the aniline component in the late-stage functionalization step [9].

Split-pool synthesis approaches have been utilized to generate larger libraries where multiple building blocks are systematically combined. This methodology allows for the simultaneous synthesis of numerous analogues while maintaining synthetic efficiency [10] [11]. The pyrrolotriazine core serves as a common scaffold, with diversity introduced through the aniline component and potential modifications to the piperidine substituent.

High-throughput purification techniques, including automated chromatography and parallel crystallization, enable efficient isolation of library members. These approaches are essential for generating sufficient quantities of analogues for biological evaluation while maintaining acceptable purity standards [10].

Labeled Compound Synthesis for Mechanistic Studies

The synthesis of isotopically labeled BMS-690514 derivatives has been essential for mechanistic studies, particularly in understanding metabolic pathways and pharmacokinetic behavior. Deuterium-enriched BMS-690514 has been prepared using deuterated starting materials or through hydrogen-deuterium exchange reactions at specific positions [1] [2].

The preparation of [2H]BMS-690514 and [3H]BMS-690514 requires careful consideration of label placement to ensure stability and minimize isotope effects on biological activity [1]. Strategic labeling at the pyrrolotriazine carbon that undergoes cytochrome P450-mediated oxidation has provided crucial insights into metabolic mechanisms [1] [2].

Tritium labeling approaches involve the use of tritiated precursors or late-stage tritiation reactions. The high specific activity achievable with tritium labeling makes these compounds particularly valuable for pharmacokinetic studies and metabolite identification [1]. The synthesis of these labeled compounds follows similar synthetic routes to the unlabeled parent compound, with modifications to incorporate the isotopic labels at the desired positions.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Marathe P, Tang Y, Sleczka B, Rodrigues D, Gavai A, Wong T, Christopher L, Zhang H. Preclinical pharmacokinetics and in vitro metabolism of BMS-690514, a potent inhibitor of EGFR and VEGFR2. J Pharm Sci. 2010 Feb 17. [Epub ahead of print] PubMed PMID: 20166197.

3: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Dec;31(10):661-700. PubMed PMID: 20140276.

4: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 May;31(4):263-98. PubMed PMID: 19557204.

5: Pennell NA, Lynch TJ Jr. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC. Oncologist. 2009 Apr;14(4):399-411. Epub 2009 Apr 8. Review. PubMed PMID: 19357226.

6: de La Motte Rouge T, Galluzzi L, Olaussen KA, Zermati Y, Tasdemir E, Robert T, Ripoche H, Lazar V, Dessen P, Harper F, Pierron G, Pinna G, Araujo N, Harel-Belan A, Armand JP, Wong TW, Soria JC, Kroemer G. A novel epidermal growth factor receptor inhibitor promotes apoptosis in non-small cell lung cancer cells resistant to erlotinib. Cancer Res. 2007 Jul 1;67(13):6253-62. PubMed PMID: 17616683.